

A Researcher's Guide to Screening Linkers for Optimal PROTAC Design

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Compound of Interest

Compound Name: *Fmoc-aminoxy-PEG12-acid*

Cat. No.: *B607490*

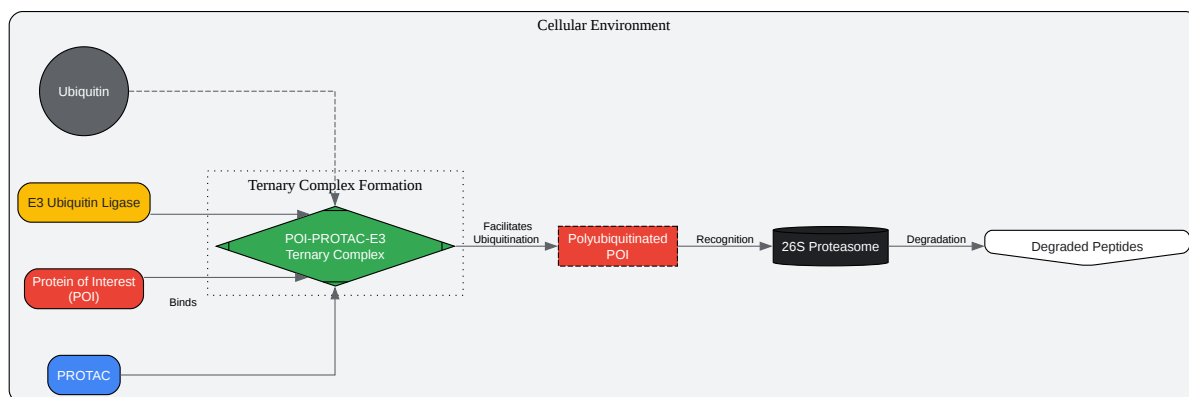
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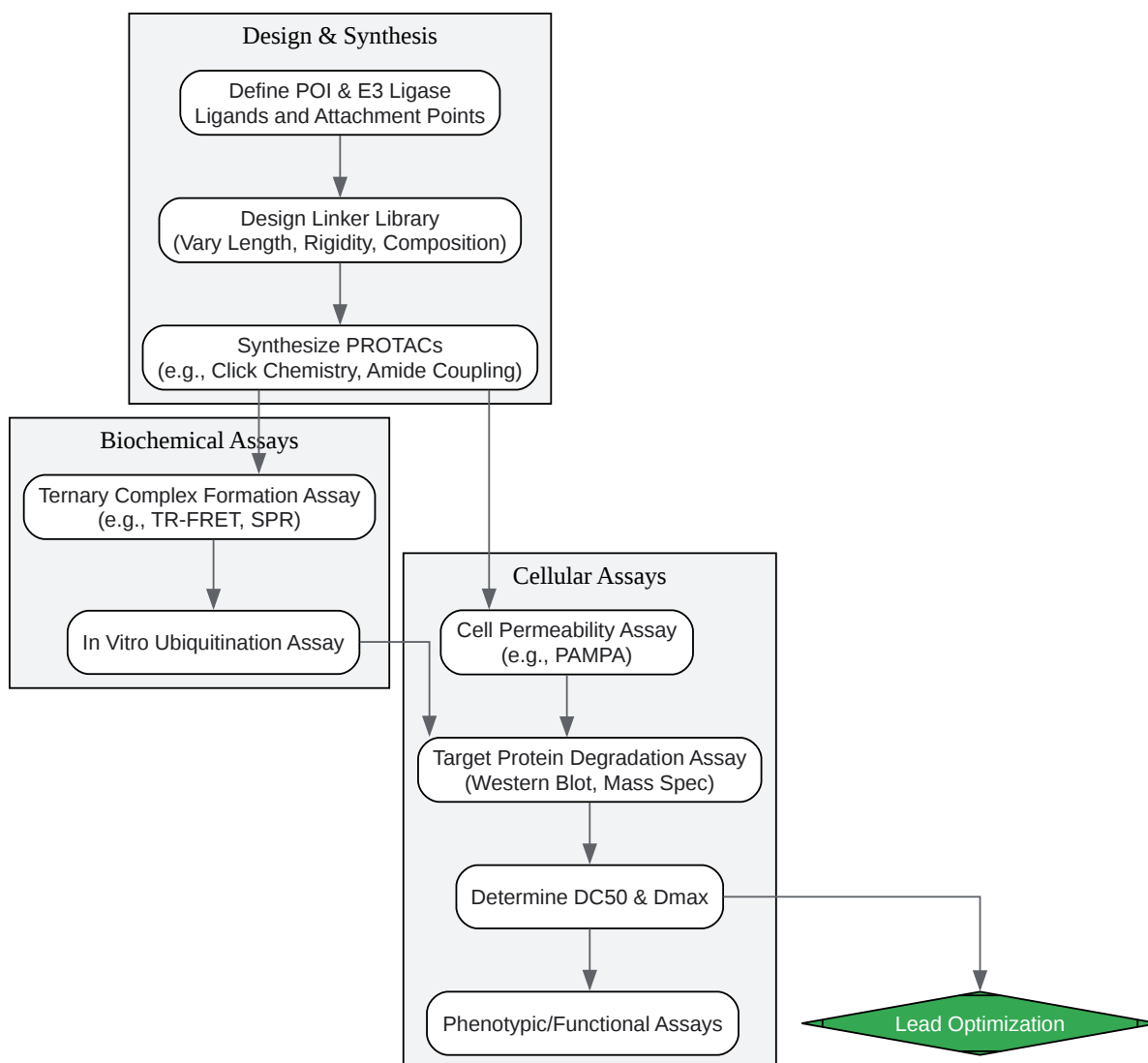
The design of Proteolysis Targeting Chimeras (PROTACs) has revolutionized drug discovery by enabling the targeted degradation of disease-causing proteins.[1][2] These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them.[3][4] This linker is not merely a passive spacer; it is a critical determinant of the PROTAC's efficacy, influencing the formation and stability of the crucial ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's physicochemical properties like solubility and cell permeability.[5][6]

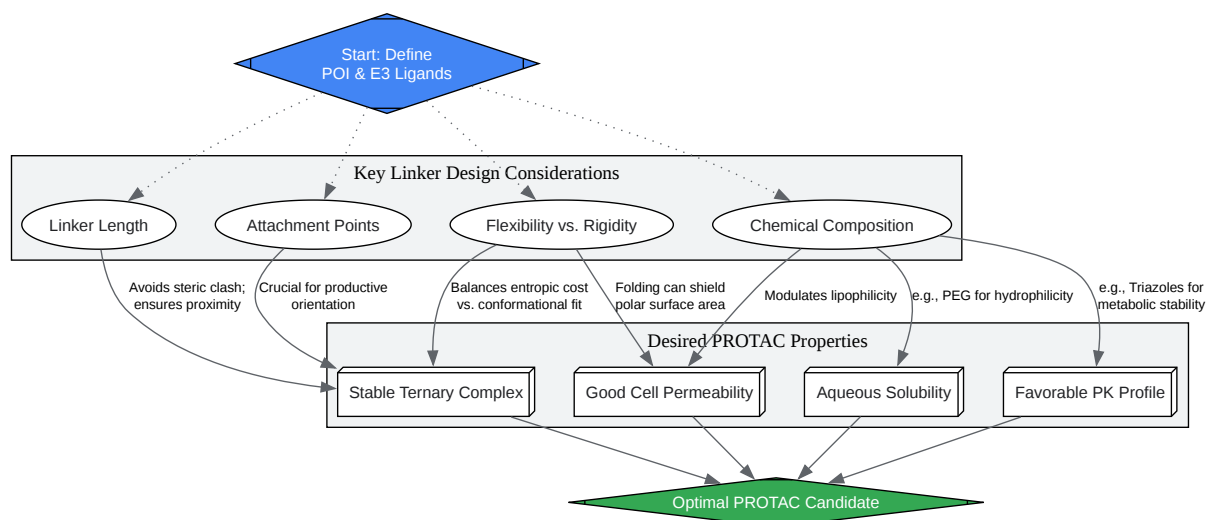
Optimizing the linker is a key step in developing a potent PROTAC.[7] A suboptimal linker can lead to steric hindrance, unstable ternary complexes, or poor drug-like properties, ultimately compromising degradation efficiency.[5][8] This guide provides an objective comparison of different linker strategies, supported by experimental data, and details key protocols to aid researchers in the rational design and screening of next-generation protein degraders.

The PROTAC Mechanism of Action

PROTACs leverage the cell's own ubiquitin-proteasome system (UPS) to achieve targeted protein degradation.[9] The PROTAC molecule simultaneously binds to the POI and an E3 ligase, bringing them into close proximity to form a ternary complex.[3] This proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI.[9] The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[10]







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